molecular formula C14H14FN3O3 B2765063 N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide CAS No. 1428122-05-7

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide

Cat. No. B2765063
CAS RN: 1428122-05-7
M. Wt: 291.282
InChI Key: GGPSCRFYINACRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.

Scientific Research Applications

Analogues of Active Metabolites

The study by Ghosh, Zheng, and Uckun (1999) discusses analogues of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR). These analogues, including compounds similar to N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, are of interest for their potential therapeutic applications due to their ability to bind the ATP-binding pocket of EGFR, suggesting roles in cancer treatment and immune modulation Ghosh, Zheng, & Uckun, 1999.

Photochemical Properties

Katagi (1993) explored the photochemistry of organophosphorus herbicides, which could offer insights into the environmental behavior and degradation pathways of compounds like this compound. Understanding these properties is crucial for assessing environmental risks and degradation strategies Katagi, 1993.

Peptide Synthesis

Sakakibara et al. (1967) examined anhydrous hydrogen fluoride for peptide synthesis, revealing its effectiveness in removing protective groups including nitro groups. This research may provide a foundation for synthesizing peptides related to this compound, expanding its potential applications in biochemical studies and drug development Sakakibara et al., 1967.

Photoluminescence Properties

Kotaka, Konishi, and Mizuno (2010) synthesized π-extended fluorene derivatives, investigating their photoluminescence properties. This research highlights the potential for using this compound derivatives in optoelectronic applications due to their high fluorescence quantum yields and unique solvatochromic behaviors Kotaka, Konishi, & Mizuno, 2010.

Fluorescent Chemosensors

Xu, Qian, and Cui (2005) developed a fluorescent probe based on N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide that senses Cu(II) ions through colorimetric changes. This demonstrates the utility of this compound derivatives in creating highly sensitive and selective sensors for metal ions, which could be applied in environmental monitoring and biomedical diagnostics Xu, Qian, & Cui, 2005.

properties

IUPAC Name

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-12(15)13(8-10)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSCRFYINACRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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